3-(2-Methylthiazol-5-yl)prop-2-en-1-amine
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Overview
Description
3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amine group and a thiazole ring in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine typically involves the reaction of 2-methylthiazole with an appropriate amine precursor. One common method is the condensation of 2-methylthiazole with propenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylthiazol-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
3-(2-Methylthiazol-5-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Another thiazole derivative with similar structural features.
3-(2-Thiazolyl)prop-2-en-1-amine: A compound with a similar backbone but different substitution pattern.
5-Methylthiazole-2-carboxamide: A related compound with a carboxamide group instead of an amine.
Uniqueness
3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole moiety, which is known for its diverse biological activities. The thiazole ring enhances the compound's interaction with various biological targets, making it a promising candidate for further investigation.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription processes. A study highlighted that certain thiazole derivatives demonstrated nanomolar inhibition against CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Target | IC50 (nM) | Mechanism |
---|---|---|---|
12u | CDK9 | 3–7 | Inhibits RNA polymerase II transcription |
12e | Pan-CDK | <10 | Induces apoptosis in HCT-116 cells |
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition properties. Studies have shown that it acts as a dual inhibitor of cholinesterase enzymes, which are important in neurotransmitter regulation. The neuroprotective effects were measured against oxidative stress in neuronal cell lines, revealing a significant reduction in inflammatory cytokines .
Table 2: Enzyme Inhibition Activity
Compound | Enzyme Target | IC50 (μM) | Effectiveness (%) |
---|---|---|---|
3e | Cholinesterase | 10 | 53% neuroprotection |
12d | HSET (KIFC1) | Micromolar | Induces multipolar mitosis |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring significantly influence the biological activity of the compound. The presence of electron-withdrawing groups enhances potency against various targets, while specific substitutions can either increase or decrease activity depending on their nature and position.
Key Findings from SAR Studies:
- Substituents at the C5 position of the thiazole ring can enhance selectivity and potency against CDK9.
- Electron-donating groups tend to improve lipophilicity, thus affecting bioavailability and interaction with biological targets .
Case Studies
A notable case study involved the evaluation of several thiazole derivatives against human cancer cell lines. Compounds were synthesized and tested for their cytotoxic effects. Among them, certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential for development as anticancer agents .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H10N2S/c1-6-9-5-7(10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+ |
InChI Key |
MLVHVHNXUYWBLR-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=C(S1)/C=C/CN |
Canonical SMILES |
CC1=NC=C(S1)C=CCN |
Origin of Product |
United States |
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